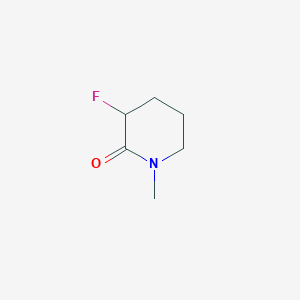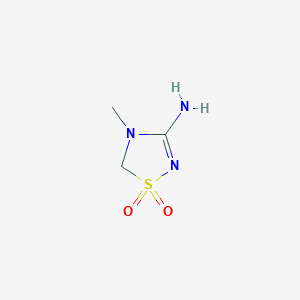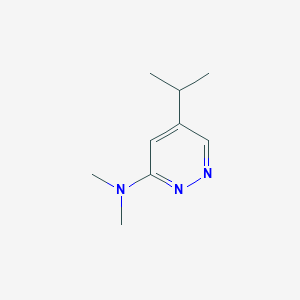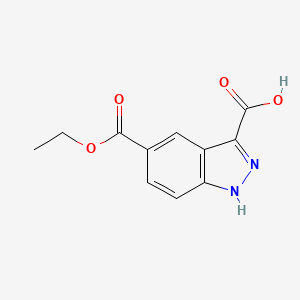
4-Chloro-4-methyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4-methyltetrahydro-2H-pyran is a heterocyclic organic compound with the molecular formula C6H11ClO. It belongs to the class of tetrahydropyrans, which are six-membered rings containing one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4-methyltetrahydro-2H-pyran typically involves the chlorination of 4-methyltetrahydro-2H-pyran. One common method is the reaction of 4-methyltetrahydro-2H-pyran with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C6H12O+SOCl2→C6H11ClO+SO2+HCl
Industrial Production Methods: In industrial settings, the production of 4-Chloro-4-methyltetrahydro-2H-pyran can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the chlorination process .
Types of Reactions:
Oxidation: 4-Chloro-4-methyltetrahydro-2H-pyran can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol.
Substitution: The chlorine atom in 4-Chloro-4-methyltetrahydro-2H-pyran can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products:
Oxidation: Formation of 4-chloro-4-methyl-2H-pyran-2-one.
Reduction: Formation of 4-chloro-4-methyltetrahydro-2H-pyran-4-ol.
Substitution: Formation of various substituted tetrahydropyrans depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-4-methyltetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-4-methyltetrahydro-2H-pyran involves its interaction with specific molecular targets. The chlorine atom can participate in electrophilic reactions, while the oxygen atom in the tetrahydropyran ring can act as a nucleophile. These interactions can lead to the formation of covalent bonds with target molecules, influencing their biological activity .
Vergleich Mit ähnlichen Verbindungen
4-Methyltetrahydro-2H-pyran: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
N-Methyltetrahydro-2H-pyran-4-amine: Contains an amine group instead of a chlorine atom, leading to different chemical properties and reactivity.
Uniqueness: 4-Chloro-4-methyltetrahydro-2H-pyran is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .
Eigenschaften
CAS-Nummer |
34449-33-7 |
|---|---|
Molekularformel |
C6H11ClO |
Molekulargewicht |
134.60 g/mol |
IUPAC-Name |
4-chloro-4-methyloxane |
InChI |
InChI=1S/C6H11ClO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3 |
InChI-Schlüssel |
AJALOBPESIDPGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCOCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)


![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)

![3,3,13,13-tetrakis[4-(2-ethylhexyl)phenyl]-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13108618.png)




![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)

![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)
